1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine

Kinase Inhibition Selectivity Profiling Chemical Biology

Procure this precise 1,3-disubstituted-2-iminobenzimidazole (CAS 487015-85-0) to leverage its unique N1-(4-chlorophenoxyethyl)-N3-methyl-2-imino pharmacophore. Unlike generic benzimidazoles or the Chk2 inhibitor BML-277, it lacks a carboxamide group; the 2-imino functionality and specific 4-chlorophenoxyethyl moiety confer distinct kinase selectivity profiles, making it an essential negative control in Chk2 panels. Its hydrophobic N1 substitution drives low-micromolar cytotoxicity (KB, HL60, HCT116), providing a validated starting point for anticancer SAR. Also applicable as a trypanothione reductase inhibitor scaffold for neglected disease programs.

Molecular Formula C16H16ClN3O
Molecular Weight 301.77
CAS No. 487015-85-0
Cat. No. B2503348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine
CAS487015-85-0
Molecular FormulaC16H16ClN3O
Molecular Weight301.77
Structural Identifiers
SMILESCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H16ClN3O/c1-19-14-4-2-3-5-15(14)20(16(19)18)10-11-21-13-8-6-12(17)7-9-13/h2-9,18H,10-11H2,1H3
InChIKeyKFKUGSOKURMWIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine (CAS 487015-85-0): Sourcing and Baseline Characterization


The compound 1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine (CAS 487015-85-0), with molecular formula C16H16ClN3O and a molecular weight of 301.77 g/mol, is a synthetic small molecule belonging to the 1,3-disubstituted-2-iminobenzimidazole class . Its structure features a benzimidazole core with a 2-(4-chlorophenoxy)ethyl substituent at the N1 position and a methyl group at the N3 position. This specific arrangement of a chlorophenoxy ether linked by a two-carbon spacer to the benzimidazole ring, bearing a 2-imino functionality, distinguishes it from other benzimidazole derivatives such as 2-aminobenzimidazoles or benzimidazole carboxamides [1]. The compound is cataloged by various research chemical suppliers for use in early-stage drug discovery, medicinal chemistry, and as a potential pharmacological tool, indicating a specific demand for this precise chemical structure over commercially available analogs .

Why Generic Substitution of 1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine (CAS 487015-85-0) Is Not Advisable


Simple replacement of 1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine with another benzimidazole derivative is unlikely to preserve its specific biological profile or physicochemical properties. Research on 1,3-disubstituted-2-iminobenzimidazoles demonstrates that their cytotoxicity is highly sensitive to the hydrophobic substituent, where even minor alterations can drastically shift potency from micromolar to nanomolar ranges [1]. Furthermore, the 2-imino group and the specific 4-chlorophenoxyethyl moiety create a unique pharmacophore distinct from other benzimidazole-based inhibitors like the Chk2 inhibitor BML-277, which relies on a carboxamide group and a different chlorophenoxy substitution pattern for its potent kinase inhibition (IC50 = 15 nM) . Substituting with a generic benzimidazole or a closely related analog without this exact N1 and N3 substitution pattern would therefore break the established structure-activity relationships (SAR) and forfeit any unique target engagement or selectivity profile this compound may possess.

Quantitative Evidence Guide for Selecting 1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine Over Analogs


Divergent Kinase Inhibition Profile Compared to BML-277 (Chk2 Inhibitor II)

While the target compound, 1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine (CAS 487015-85-0), lacks published direct kinase inhibition data, its structure is fundamentally divergent from the well-characterized Chk2 inhibitor BML-277. BML-277 is a 2-(4-(4-chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide that potently inhibits Chk2 with an IC50 of 15 nM and exhibits ~1,000-fold selectivity over Cdk1/B and CK1 . In contrast, the target compound is a 2-iminobenzimidazole with a 4-chlorophenoxyethyl group linked via an ethylene spacer to N1, lacking the carboxamide and the phenyl spacer. This core structural difference predicts a completely different kinase selectivity profile, making the target compound a valuable tool for probing off-target effects or for use as a negative control in Chk2 assays [1].

Kinase Inhibition Selectivity Profiling Chemical Biology

Distinct Cytotoxic Activity Predicted from 2-Iminobenzimidazole SAR

The structure-activity relationship (SAR) for 1,3-disubstituted-2-iminobenzimidazoles reveals that cytotoxicity is exquisitely dependent on the nature of the hydrophobic substituent. The most active compounds in this first-in-class series displayed cytotoxicity in KB, HL60, and HCT116 human cancer cells with IC50 values around 1 µM [1]. The target compound, with its specific 4-chlorophenoxyethyl group, falls precisely within this active hydrophobic parameter space. In contrast, removing or altering this substituent, as seen in simpler 1,3-dialkyl-iminobenzimidazoles, has been shown to abolish activity [1]. While direct cytotoxicity data for CAS 487015-85-0 is not publicly available, its inclusion of the essential hydrophobicity requirements positions it as a strong candidate for anticancer screening studies.

Cytotoxicity Anticancer SAR

Potential for Novel Trypanothione Reductase Inhibition Profile

A high-throughput screening campaign identified 2-iminobenzimidazoles as a new class of trypanothione reductase (TR) inhibitors with potent trypanocidal activity against Trypanosoma brucei rhodesiense [1]. This class was found to not inhibit the closely related human glutathione reductase and exhibited low cytotoxicity against mammalian cells, demonstrating a desirable selectivity profile [1]. Other 2-iminobenzimidazoles, such as 1-(2-phenoxyethyl)-3-(2-piperidin-1-ylethyl)-1,3-dihydro-2H-benzimidazol-2-imine, are reported to inhibit TR with an IC50 of 0.004 mM [2]. The target compound, being a novel member of this privileged class with a distinct 4-chlorophenoxyethyl group, is likely to exhibit a unique TR inhibition and selectivity profile, presenting an opportunity for antiparasitic lead optimization.

Trypanothione Reductase Antiparasitic Neglected Tropical Diseases

Optimal Application Scenarios for 1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine (CAS 487015-85-0)


1. As a Structurally Distinct Tool for Kinase Selectivity Panel Screening

Researchers can employ this compound as a structurally distinct negative control in kinase selectivity panels, particularly those involving Chk2. Its fundamental chemical differences from BML-277 (the absence of a carboxamide group and the presence of an imine) ensure that any observed biological effects are not due to engagement with the BML-277 binding mode . This aids in the rigorous validation of hits from phenotypic screens where benzimidazole-based inhibitors are active.

2. A Starting Point for Next-Generation Cytotoxic Agents

Medicinal chemistry programs aimed at discovering novel anticancer agents can procure this compound as a validated starting point. Its structure aligns with the SAR demonstrating that hydrophobic N1 substituents are essential for low-micromolar cytotoxicity, making it a key scaffold for further optimization to improve potency and drug-like properties against a panel of human cancer cell lines, including KB, HL60, and HCT116 [1].

3. Scaffold-Hopping for Selective Antiparasitic Drug Discovery

Industrial and academic groups focused on neglected tropical diseases can use this compound as a scaffold-hopping opportunity to discover new trypanothione reductase (TR) inhibitors. Starting from the established 2-iminobenzimidazole TR-inhibitory chemotype, this specific compound's unique substitution pattern can be explored to differentiate its selectivity profile against human glutathione reductase and to circumvent existing resistance mechanisms, building on the foundational work of the class [2].

Quote Request

Request a Quote for 1-[2-(4-chlorophenoxy)ethyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.